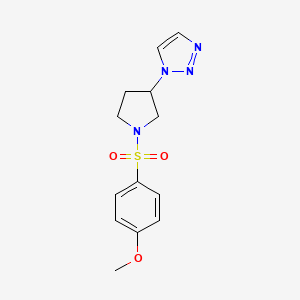
1-(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C13H16N4O3S and its molecular weight is 308.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a synthetic compound notable for its complex structural features, which include a triazole ring, a pyrrolidine ring, and a sulfonyl group. This compound has garnered attention due to its potential applications in medicinal chemistry and biological research. The presence of multiple functional groups allows for diverse chemical reactivity and biological interactions, making it a subject of extensive study.
Chemical Structure and Properties
The molecular formula of this compound is C13H16N4O3S with a molecular weight of approximately 308.36 g/mol. The structure is characterized by the following features:
| Property | Value |
|---|---|
| Molecular Formula | C13H16N4O3S |
| Molecular Weight | 308.36 g/mol |
| CAS Number | 1795190-07-6 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The compound can be represented with the following SMILES notation: COc1ccc(S(=O)(=O)N2CCC(n3ccnn3)C2)cc1 .
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity. Additionally, the triazole ring may participate in hydrogen bonding and π-π interactions, enhancing the compound's binding affinity to its targets .
Biological Activity
Research indicates that this compound exhibits significant biological activity across various assays:
Antimicrobial Activity
In studies evaluating antimicrobial properties, compounds with similar structural motifs have shown efficacy against various pathogens. For instance, derivatives of triazoles have been documented to possess antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . Although specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential effectiveness.
Anti-inflammatory Activity
The anti-inflammatory properties of related triazole compounds have been established through various studies. For example, certain derivatives demonstrated significant anti-inflammatory effects comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) . This suggests that the compound may also exhibit similar properties that warrant further investigation.
Enzyme Inhibition
The compound's mechanism of action includes the inhibition of specific enzymes involved in critical biological pathways. For instance, it may inhibit enzymes related to drug metabolism or other pharmacological targets . This inhibition can lead to altered pharmacokinetics of co-administered drugs or therapeutic agents.
Case Studies
Several studies have highlighted the biological potential of compounds structurally related to this compound:
- Antimalarial Activity : A series of triazolo-pyridine sulfonamides were evaluated for their antimalarial properties against Plasmodium falciparum, showing promising results with IC50 values in the low micromolar range .
- Antibacterial Studies : Research on pyrrole derivatives has indicated potent antibacterial activity against Mycobacterium tuberculosis, with MIC values significantly lower than those of conventional treatments .
Propriétés
IUPAC Name |
1-[1-(4-methoxyphenyl)sulfonylpyrrolidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-20-12-2-4-13(5-3-12)21(18,19)16-8-6-11(10-16)17-9-7-14-15-17/h2-5,7,9,11H,6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYBFHWUWRZRPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













